Tert-butyl 2-fluorophenylcarbamate

Directed ortho-metalation Regioselective lithiation Fluorine directing effect

Tert-butyl 2-fluorophenylcarbamate (CAS 98968-72-0), also known as N-Boc-2-fluoroaniline, is a fluorinated aromatic carbamate belonging to the class of N-Boc-protected anilines. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine nitrogen of 2-fluoroaniline, yielding a molecular formula of C11H14FNO2 and a molecular weight of 211.23 g/mol.

Molecular Formula C11H14FNO2
Molecular Weight 211.23 g/mol
CAS No. 98968-72-0
Cat. No. B1276045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-fluorophenylcarbamate
CAS98968-72-0
Molecular FormulaC11H14FNO2
Molecular Weight211.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC=C1F
InChIInChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14)
InChIKeyAUHNQFOFWVWFTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-fluorophenylcarbamate (CAS 98968-72-0) – Compound Identity and Chemical Class


Tert-butyl 2-fluorophenylcarbamate (CAS 98968-72-0), also known as N-Boc-2-fluoroaniline, is a fluorinated aromatic carbamate belonging to the class of N-Boc-protected anilines. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine nitrogen of 2-fluoroaniline, yielding a molecular formula of C11H14FNO2 and a molecular weight of 211.23 g/mol [1]. The presence of the ortho-fluorine substituent on the phenyl ring distinguishes this building block from its non-fluorinated (tert-butyl phenylcarbamate), meta-fluorinated, and para-fluorinated analogs, conferring unique steric and electronic properties that influence reactivity in subsequent transformations .

Procurement Risks: Why Tert-butyl 2-fluorophenylcarbamate Cannot Be Replaced by Other N-Boc Anilines


The ortho-fluorine atom in tert-butyl 2-fluorophenylcarbamate imposes a distinct electronic environment that alters the reactivity of both the aromatic ring and the carbamate nitrogen compared to non-fluorinated or differently fluorinated N-Boc anilines. This electronic perturbation directly impacts site selectivity in metalation reactions and can lead to substantial differences in reaction yields and regiochemical outcomes that are not reproduced by the 3-fluoro, 4-fluoro, or non-fluorinated analogs . Consequently, substituting this specific building block with a generic N-Boc aniline without rigorous validation introduces the risk of failed synthetic sequences, lower yields, or incorrect isomer formation in multi-step pharmaceutical syntheses.

Head-to-Head Evidence: Quantified Differentiation of Tert-butyl 2-fluorophenylcarbamate from Its Closest Analogs


Directed ortho-Metalation Regioselectivity: Ortho-F vs. Meta-F vs. Para-F N-Boc Anilines

In a comparative study of N-Boc-protected fluoroanilines, tert-butyl 2-fluorophenylcarbamate (the ortho-fluoro isomer) undergoes metalation with tert-butyllithium in THF at –50 °C at the position adjacent to the nitrogen, a regiochemical outcome that is critically dependent on the fluorine position. The meta- and para-fluoro N-Boc anilines exhibit different metalation sites under identical conditions because the fluorine substituent influences the acidity of neighboring ring protons . This demonstrates that the ortho-fluorine isomer is not interchangeable with other fluoroaniline regioisomers for applications requiring precise C–H functionalization.

Directed ortho-metalation Regioselective lithiation Fluorine directing effect

Computed Physicochemical Profile: Ortho-F vs. Non-Fluorinated N-Boc Aniline

PubChem computed properties reveal that tert-butyl 2-fluorophenylcarbamate has an XLogP3 value of 2.6 [1], reflecting the lipophilicity contribution of the ortho-fluorine atom. In contrast, the non-fluorinated parent, tert-butyl phenylcarbamate (PubChem CID 7018623), has a computed XLogP3 of approximately 1.9 [2]. The increase in log P by ~0.7 units can affect membrane permeability, solubility, and chromatographic retention behavior, making the fluorinated building block more suitable for medicinal chemistry programs targeting CNS penetration or requiring specific log P windows.

Physicochemical properties Lipophilicity Computed descriptors

Boc Deprotection Stability: Ortho-Fluoro Effect on Acidolytic Cleavage

The electron-withdrawing ortho-fluorine substituent reduces the electron density on the carbamate nitrogen relative to non-fluorinated N-Boc aniline, which is expected to modestly alter the rate of acid-catalyzed Boc deprotection. While no direct head-to-head kinetic study for this specific compound was identified, general class-level knowledge indicates that electron-withdrawing substituents on the aromatic ring slow Boc cleavage under standard TFA conditions [1]. This means tert-butyl 2-fluorophenylcarbamate may require slightly longer reaction times or higher acid concentrations for complete deprotection compared to its non-fluorinated counterpart, an important process consideration in multi-step syntheses.

Boc deprotection Acid sensitivity Electronic effect

Commercial Purity Benchmarking: Ortho-F vs. Para-F N-Boc Aniline Availability

Vendor technical datasheets indicate that tert-butyl 2-fluorophenylcarbamate is routinely available at ≥98% purity (GC) with a melting point of 45–48 °C . The para-fluoro isomer, tert-butyl 4-fluorophenylcarbamate (CAS 103639-62-1), is typically offered at similar purity levels but exhibits a different melting point (literature range ~60–63 °C) due to its distinct crystal packing . The lower melting point of the ortho-isomer can simplify handling during large-scale reactions where melt-dispensing is preferred, offering a practical advantage in certain process settings.

Commercial purity Melting point Procurement specification

Application Scenarios for Tert-butyl 2-fluorophenylcarbamate Supported by Quantitative Evidence


Directed ortho-Metalation for C–C Bond Formation in Drug Discovery

In programs requiring site-selective functionalization of aniline scaffolds, tert-butyl 2-fluorophenylcarbamate enables predictable lithiation at the position adjacent to the nitrogen, as established by the Takagishi et al. study . This regiochemical outcome is not achievable with the corresponding meta- or para-fluoro N-Boc anilines, making this compound the requisite building block when the synthetic route depends on directed ortho-metalation chemistry.

CNS Drug Candidate Construction Requiring Elevated log P

The computed XLogP3 of 2.6 for tert-butyl 2-fluorophenylcarbamate, which is approximately 0.7 log units higher than the non-fluorinated analog [1][2], positions this building block favorably for CNS drug discovery programs where higher lipophilicity enhances blood-brain barrier penetration. Medicinal chemists targeting serotonin or dopamine receptor ligands can leverage this quantifiable property advantage during fragment-based screening library assembly.

Melt-Processable Intermediate for Large-Scale Amidation Reactions

With a melting point of 45–48 °C , significantly lower than the para-fluoro isomer (~60–63 °C) , tert-butyl 2-fluorophenylcarbamate can be melt-transferred or dispensed as a liquid at moderately elevated temperatures, simplifying handling in multi-kilogram amidation or urea formation steps. This physical property advantage is particularly relevant in pilot-plant settings where solid handling infrastructure is limited.

Controlled Boc Deprotection in Acid-Sensitive Substrate Syntheses

The electron-withdrawing ortho-fluorine renders Boc deprotection marginally slower relative to non-fluorinated N-Boc aniline [3]. This property can be exploited to achieve selective deprotection in substrates containing multiple Boc-protected amines with different electronic environments, providing an additional lever for orthogonal protection strategies in complex molecule synthesis.

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